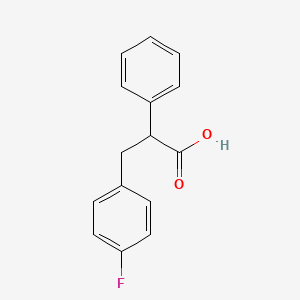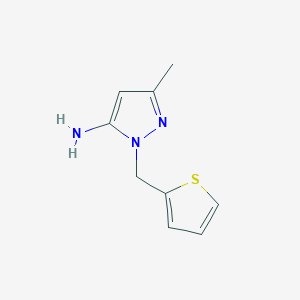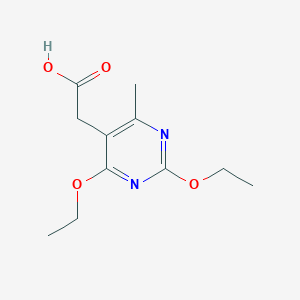![molecular formula C14H19ClN2O B1335174 2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide CAS No. 842974-39-4](/img/structure/B1335174.png)
2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their biological activity, particularly as opioid kappa agonists and enzyme inhibitors. The papers provided discuss various acetamide derivatives with substitutions that affect their conformation and biological activity. These compounds are synthesized through different chemical reactions and their structures are analyzed using various spectroscopic methods .
Synthesis Analysis
The synthesis of related acetamide derivatives involves multiple steps, including acetylation, esterification, and substitution reactions. For instance, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives is achieved by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps . These methods demonstrate the versatility of acetamide chemistry in generating a variety of biologically active compounds.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The conformation of the N-H bond in 2-chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, which contrasts with other conformations observed in similar compounds. The geometric parameters of these compounds are consistent with other acetanilides, and their structures are stabilized by intermolecular hydrogen bonds . The conformational preferences of these molecules can significantly influence their interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetamide derivatives are characterized by their specificity and the ability to introduce various functional groups. The reactions are carefully controlled to achieve the desired substitution patterns, which are essential for the biological activity of the compounds. For example, the synthesis of N-substituted acetamide derivatives involves the use of sodium hydride and N,N-Dimethylformamide to facilitate the substitution reaction . These reactions are indicative of the complex chemistry that underlies the synthesis of biologically active acetamides.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their conformation, polarity, and hydrogen bonding capabilities, are closely related to their biological activities. The dipole moment method and quantum chemical calculations are used to study the conformations of these compounds, revealing the existence of preferred conformers and equilibrium mixtures of conformers in some cases . These properties are important for understanding how these compounds interact with biological systems and how they can be optimized for better activity and selectivity.
Applications De Recherche Scientifique
Antimicrobial Applications : Compounds structurally similar to 2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide, such as N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, have been shown to exhibit antimicrobial activities against pathogenic bacteria and Candida species. These compounds also demonstrated significant anticandidal activity, indicating their potential in developing antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Pharmacological Applications : Various acetamide derivatives, including those structurally related to the compound , have been explored for their pharmacological properties. For instance, compounds involving piperidine and acetamide structures have been investigated for their potential as anxiolytics, showcasing oral activity in animal models predictive of clinical efficacy for treating anxiety (Kordik et al., 2006).
Cancer Research : Certain piperidine and acetamide-based compounds have shown potential in cancer treatment. For instance, derivatives with a similar structure have been evaluated for their antitumor activities against human lung adenocarcinoma cells, indicating a possible role in developing anticancer agents (Evren et al., 2019).
Antibacterial Activity : Synthesized derivatives of chloroacetamide, which share structural similarities with this compound, have been investigated for their antibacterial potential. Such studies highlight the scope of these compounds in developing new antibacterial agents (Ali et al., 2015).
Herbicide Metabolism : Research has also delved into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study provides insight into the metabolic pathways and potential toxicological profiles of compounds structurally related to this compound (Coleman et al., 2000).
Mécanisme D'action
Target of Action
It is known that similar compounds have shown high affinity to multiple receptors , suggesting that 2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways.
Result of Action
Similar compounds have been shown to have various biological activities , suggesting that this compound may also have significant molecular and cellular effects.
Propriétés
IUPAC Name |
2-chloro-N-[4-(3-methylpiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-3-2-8-17(10-11)13-6-4-12(5-7-13)16-14(18)9-15/h4-7,11H,2-3,8-10H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYILAICUBXNDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

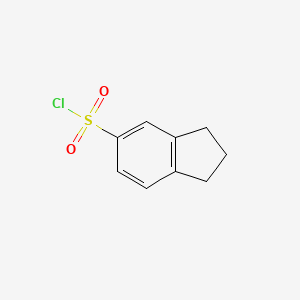
![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)
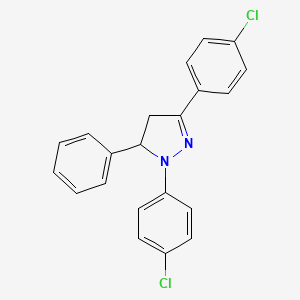
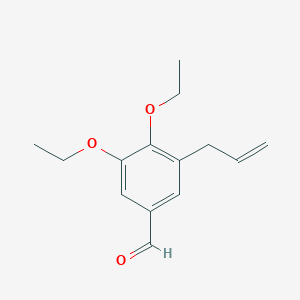
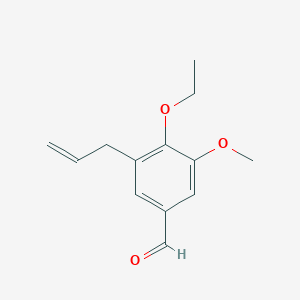
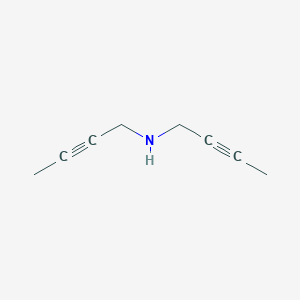

![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)
